3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound comprising a triazole ring fused with a thiadiazole moiety. The triazolo-thiadiazole scaffold is known for its pharmacological versatility, with substituents at positions 3 and 6 critically influencing bioactivity and physicochemical properties .
Properties
IUPAC Name |
3-benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-21(23)13-8-6-12(7-9-13)15-19-20-14(17-18-16(20)24-15)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKKSCVDGMHUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Amino-3-benzylthio-1,2,4-triazole
The benzyl group is introduced via S-alkylation of 4-amino-1,2,4-triazole-3-thiol (3 ) (prepared from benzoyl hydrazine, CS₂, and hydrazine hydrate). Treatment of 3 with benzyl bromide in dimethylformamide (DMF) under basic conditions (K₂CO₃) yields 4-amino-3-benzylthio-1,2,4-triazole (4 ) as a yellow solid.
Reaction Conditions :
Cyclocondensation with 4-Nitrobenzoic Acid
The thiadiazole ring is formed by reacting 4 with 4-nitrobenzoic acid in phosphoryl chloride (POCl₃), which acts as both a solvent and dehydrating agent. The reaction proceeds via nucleophilic attack of the thiolate sulfur on the carbonyl carbon, followed by cyclodehydration.
Procedure :
- 4 (1.0 equiv), 4-nitrobenzoic acid (1.1 equiv), POCl₃ (5 mL/mmol), reflux (110°C), 6–8 h.
- Workup : Quench with ice-water, neutralize with NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography.
- Yield : 70–75%.
Alternative Methodologies and Optimization
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times significantly. A mixture of 4 and 4-nitrobenzoic acid in POCl₃ irradiated at 150 W for 15 min achieves comparable yields (72%) to conventional heating. This method minimizes side products such as over-oxidized sulfones.
One-Pot Sequential Synthesis
A streamlined approach combines S-benzylation and cyclocondensation in a single pot:
- 3 is treated with benzyl bromide in DMF/K₂CO₃ at 80°C for 4 h.
- Without isolation, 4-nitrobenzoic acid and POCl₃ are added, and the mixture is refluxed for 6 h.
Mechanistic Insights
S-Alkylation Dynamics
The thiol group of 3 undergoes nucleophilic substitution with benzyl bromide, facilitated by the base (K₂CO₃), which deprotonates the thiol to enhance reactivity. The benzyl group’s electron-donating nature stabilizes the triazole ring, preventing undesired oxidation.
Cyclocondensation Mechanism
In POCl₃, 4-nitrobenzoic acid is activated as an acyl chloride intermediate, which reacts with the thiolate sulfur of 4 to form a thioester. Intramolecular cyclization eliminates H₂O, yielding the thiadiazole ring. The nitro group’s electron-withdrawing effect accelerates cyclization by polarizing the carbonyl group.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 8.32 (d, 2H, J = 8.6 Hz, Ar-H), 7.85 (d, 2H, J = 8.6 Hz, Ar-H), 7.45–7.30 (m, 5H, benzyl-H), 4.52 (s, 2H, CH₂).
- ¹³C NMR : δ 164.2 (C=S), 152.1 (C-NO₂), 139.5–125.3 (aromatic carbons), 45.8 (CH₂).
- IR (KBr) : ν 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym), 1245 cm⁻¹ (C-S).
- ESI-MS : m/z 392.1 [M+H]⁺.
Purity and Crystallography
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows >98% purity. Single-crystal X-ray diffraction confirms the planar triazolothiadiazole core and dihedral angles between substituents.
Challenges and Mitigation Strategies
Nitro Group Reduction
Under prolonged heating, the nitro group may partially reduce to an amine. Using fresh POCl₃ and controlled reaction times (<8 h) prevents this side reaction.
Regioselectivity in Cyclization
Competitive formation of isomeric thiadiazoles is suppressed by the steric bulk of the benzyl group, which directs cyclization to the C-6 position.
Industrial-Scale Considerations
Solvent Recycling
POCl₃ is distilled and reused, reducing costs and environmental impact. DMF is recovered via vacuum distillation.
Green Chemistry Approaches
Recent studies propose using ionic liquids (e.g., [BMIM]BF₄) as recyclable solvents for S-alkylation, achieving 80% yield with reduced energy input.
Chemical Reactions Analysis
3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent due to its cytotoxic properties.
Industry: The compound is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it can inhibit the activity of bacterial enzymes, leading to the death of bacterial cells .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The triazolo-thiadiazole core allows diverse substitutions, enabling tailored biological and chemical properties. Below is a comparative analysis of substituent effects at positions 3 and 6:
Position 3 Substitutions
Position 6 Substitutions
Anticancer Activity
- 3-Heptadecyl-6-(3-nitrophenyl) derivative (6g) : Exhibited IC₅₀ of 12 µM against MCF-7 breast cancer cells via fatty acid synthase inhibition .
- 3-(5'-Fluoro-2'-methoxybiphenyl)-6-substituted analogues : Microwave-synthesized compounds showed 60–70% growth inhibition in HeLa cells .
Antimicrobial Activity
- 6-[(2,4-Dichlorophenoxy)methyl]-3-[(4-chlorophenoxy)methyl] derivative: MIC of 0.25 µg/mL against M. tuberculosis, surpassing rifampicin (0.50 µg/mL) .
Anti-inflammatory Activity
- 3-(2-Fluorophenyl)-6-(4-methoxyphenyl) derivative (3d) : Reduced paw edema by 42% in rats, comparable to diclofenac .
Physicochemical Properties
Biological Activity
3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that integrates multiple heterocyclic structures. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by recent research findings and data.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 418.4 g/mol. Its structure features both triazole and thiadiazole moieties, which are known to enhance biological activity (see Table 1).
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.4 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study tested various synthesized derivatives against a panel of bacteria and fungi. The findings revealed:
- Antibacterial Activity : The compound demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. It outperformed reference drugs such as ampicillin and streptomycin.
- Antifungal Activity : The antifungal efficacy was notably higher than ketoconazole and bifonazole, with some compounds showing up to 80-fold increased activity compared to these standards.
The minimum inhibitory concentrations (MICs) were determined using a microdilution method across different strains (see Table 2).
| Microorganism | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 5 | 32 (Ampicillin) |
| Escherichia coli | 10 | 64 (Streptomycin) |
| Candida albicans | 15 | 120 (Ketoconazole) |
The biological activity of this compound can be attributed to its structural features:
- Cell Wall Disruption : The presence of the triazole and thiadiazole rings is associated with the disruption of microbial cell wall synthesis.
- Enzyme Inhibition : Interaction studies suggest that the compound may inhibit key enzymes involved in bacterial metabolism.
Anticancer Potential
Beyond antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. The structural motifs present in this compound are similar to those found in known anticancer agents. Preliminary studies indicate:
- Cytotoxicity : The compound exhibited cytotoxic effects against various cancer cell lines.
- Mechanistic Insights : Potential mechanisms include apoptosis induction and cell cycle arrest.
Case Studies
Several case studies have been documented regarding the biological activity of similar triazolo-thiadiazole derivatives:
- Study on Antimicrobial Efficacy : A comprehensive evaluation of nineteen synthesized derivatives showed that compounds with nitro and chloro substituents had enhanced antimicrobial activity compared to standard antibiotics.
- Anticancer Activity Assessment : In vitro studies have shown that certain derivatives significantly reduce cell viability in breast cancer cell lines through apoptosis pathways.
Q & A
Q. What are the optimized synthetic routes for 3-benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with 4-nitrophenyl-substituted carboxylic acid derivatives in phosphorus oxychloride (POCl₃). Key steps include: (i) Formation of an acid chloride intermediate using POCl₃. (ii) Cyclization via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration to form the thiadiazole ring. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to achieve yields >70%. Sodium hydride in toluene has been effective for analogous triazolo-thiadiazole syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-analytical approach:
- Melting point (m.p.) : Compare with literature values (±2°C tolerance).
- Chromatography : TLC (Rf values) and HPLC (purity ≥95%).
- Spectroscopy :
- IR : Confirm S–N (650–750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
- ¹H/¹³C NMR : Assign peaks based on substituents (e.g., benzyl protons at δ 4.5–5.0 ppm; nitrophenyl aromatic protons at δ 8.0–8.5 ppm).
- HRMS : Verify molecular ion [M+H]⁺.
X-ray crystallography is recommended for unambiguous confirmation of the fused triazole-thiadiazole core .
Q. What are the key physicochemical properties relevant to its biological testing?
- Methodological Answer : Prioritize:
- Lipophilicity (logP) : Measure via shake-flask method or computational tools (e.g., ClogP). The 4-nitrophenyl group increases hydrophobicity, which may enhance membrane permeability.
- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4).
- Stability : Conduct accelerated degradation studies under light, heat, and varying pH. Nitro groups may confer photostability but risk reduction under acidic conditions .
Advanced Research Questions
Q. How does the 4-nitrophenyl substituent influence structure-activity relationships (SAR) in antimicrobial assays?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing moiety, enhancing intermolecular interactions (e.g., dipole-dipole, π-stacking) with microbial enzyme active sites. In SAR studies:
- Compare analogs with 4-nitrophenyl vs. 4-methoxyphenyl : Nitro derivatives show 2–3x higher inhibition against S. aureus (MIC = 8 µg/mL) due to improved target binding.
- Replace with halogenated phenyl (e.g., 4-chlorophenyl): Retains activity but with reduced solubility.
Use molecular docking (e.g., AutoDock Vina) to validate interactions with bacterial sortases or dihydrofolate reductase .
Q. What experimental strategies resolve contradictions in reported anticancer activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line heterogeneity, incubation time). To address:
- Standardize protocols : Use NCI-60 cell lines with 48h MTT assays.
- Mechanistic profiling : Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release).
- Validate targets : Test against kinases (e.g., EGFR, VEGFR2) via competitive ELISA.
For example, 3-benzyl-6-(4-nitrophenyl)- analogs showed IC₅₀ = 12 µM in MCF-7 cells, linked to ROS-mediated apoptosis .
Q. How can molecular docking guide the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Target selection : Prioritize proteins with conserved active sites (e.g., COX-2, tubulin).
- Docking workflow :
(i) Prepare ligand (AMBER force field) and receptor (PDB ID: 6JJ).
(ii) Grid box centered on catalytic residues (e.g., Ser530 for COX-2).
(iii) Score poses using binding energy (ΔG ≤ −8 kcal/mol) and hydrogen bonds (≥2). - SAR refinement : Introduce sulfonate groups (e.g., 6-(2-sodiumsulfonatephenyl)) to improve solubility and selectivity over off-targets .
Q. What are the challenges in scaling up synthesis without compromising yield?
- Methodological Answer : Critical factors:
- Reagent purity : Use ≥98% POCl₃ to avoid side reactions.
- Solvent choice : Replace toluene with DMF for higher solubility of nitroaromatic intermediates.
- Workflow optimization : Implement flow chemistry for cyclization steps, reducing reaction time from 12h to 2h.
Pilot-scale trials (10–100g) achieved 65% yield with >99% HPLC purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
